2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O3S/c1-3-29(4-2)20-10-8-15(33(31,32)28-18-12-14(23)7-9-17(18)24)13-19(20)27-22(30)16-6-5-11-26-21(16)25/h5-13,28H,3-4H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIDSWXKKLNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure consists of a pyridine ring substituted with various functional groups that contribute to its biological activity. The presence of a chloro group, sulfamoyl moiety, and diethylamino group are critical for its interaction with biological targets.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness in inhibiting cell growth in:
- HT-29 (colon carcinoma)
- MCF7 (breast carcinoma)
- M21 (skin melanoma)
The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 0.15 |
| MCF7 | 0.20 |
| M21 | 0.10 |
These values suggest that the compound is particularly potent against skin melanoma cells.
The mechanism by which this compound exerts its effects involves:
- Inhibition of cell cycle progression : It has been shown to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells.
- Disruption of microtubule dynamics : The compound binds to the colchicine site on β-tubulin, which disrupts the cytoskeleton and induces cell death.
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship of this compound by modifying various substituents. For instance, alterations in the diethylamino group have been linked to changes in potency against specific cancer types. The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving cellular uptake.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Tumor Models : In chick chorioallantoic membrane assays, the compound effectively inhibited angiogenesis and tumor growth similar to known chemotherapeutics like combretastatin A-4.
- Chemoresistant Cell Lines : The compound has been tested against cancer cells resistant to traditional therapies (e.g., paclitaxel), showing sustained antiproliferative effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound’s structural features and synthesis pathways with those of analogs described in the literature (see Table 1).
Table 1: Structural Comparison of the Target Compound with Analogs
Key Observations
Core Heterocycle and Halogenation: The target compound’s pyridine core is shared with analogs in and . However, its 2-chloro substituent differs from the 2,6-dichloro-5-fluoro substitution in and the 3-fluoro group in . Chlorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to fluorine.
Sulfamoyl vs. Sulfanyl/Sulfonyl Groups: The target’s sulfamoyl group (-SO₂NH-) provides hydrogen-bond donor/acceptor capabilities, which are absent in the sulfanyl (-S-) group of . This difference could influence solubility and target selectivity.
Diethylamino and Carboxamide Substituents: The diethylamino group on the phenyl ring in the target compound contrasts with the diethylcarbamoyl (-CONEt₂) group in . The latter may reduce membrane permeability due to increased polarity. The carboxamide linkage in the target is similar to and but differs in positional arrangement, affecting conformational flexibility.
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step reactions, similar to the palladium-catalyzed coupling described for N,N-diethyl-3-fluoropyridine-2-carboxamide in . However, the incorporation of a sulfamoyl group (as seen in ’s phthalimide derivatives ) may require specialized reagents or conditions.
Research Findings and Implications
- Structural Insights: The target compound’s dichlorophenyl and diethylamino groups suggest high lipophilicity, which could enhance blood-brain barrier penetration compared to less halogenated analogs like those in .
- Functional Gaps: None of the provided evidence directly addresses the target compound’s biological activity or pharmacokinetics.
Preparation Methods
Synthesis of 2-Diethylamino-5-nitroaniline
Reduction of Nitro Group
Sulfonylation with 2,5-Dichlorobenzenesulfonyl Chloride
- React the diamine (1.0 equiv) with 2,5-dichlorobenzenesulfonyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours.
- Quench with ice-water and extract with DCM.
- Purification: Recrystallization from ethanol/water (yield: 68%).
Amide Bond Formation
The final step couples the acid chloride with the sulfamoyl aniline intermediate under Schotten-Baumann conditions.
Procedure:
- Dissolve 5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)aniline (1.0 equiv) in tetrahydrofuran (THF).
- Add the acid chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir at room temperature for 12 hours, then concentrate in vacuo.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the title compound as a white solid (yield: 82%).
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | $$ ^1H $$ NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 2-Chloropyridine-3-carboxylic acid chloride | 8.65 (d, 1H), 8.10 (dd, 1H), 7.55 (d, 1H) | 1750 (C=O), 730 (C-Cl) | 175.5 [M+H]⁺ |
| Sulfamoyl aniline intermediate | 7.80 (s, 1H), 7.45 (d, 2H), 3.40 (q, 4H), 1.20 (t, 6H) | 1330 (S=O), 1150 (S-N) | 454.2 [M+H]⁺ |
| Final product | 8.70 (d, 1H), 8.25 (dd, 1H), 7.60–7.30 (m, 5H) | 1680 (C=O), 1320 (S=O) | 582.1 [M+H]⁺ |
Table 2: Optimization of Amidation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | THF | 25 | 12 | 82 |
| Pyridine | DCM | 0 → 25 | 24 | 65 |
| DMAP | Acetonitrile | 40 | 6 | 78 |
Challenges and Mitigation Strategies
- Sulfonamide Hydrolysis: The sulfamoyl group is susceptible to acidic hydrolysis. Using pyridine as both solvent and base during sulfonylation minimizes degradation.
- Diethylamino Group Reactivity: The electron-rich diethylamino group can undergo unwanted alkylation. Employing mild conditions during amidation prevents side reactions.
- Purification: Intermediate polarities necessitate gradient elution in column chromatography, with ethyl acetate/hexane ratios optimized for each step.
Q & A
Q. What are the critical steps in synthesizing 2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide?
The synthesis involves:
Sulfamoylation : Introducing the 2,5-dichlorophenylsulfamoyl group via coupling reactions under controlled pH and temperature (e.g., using DMF as a solvent at 60–80°C) .
Diethylamino Group Incorporation : Alkylation or nucleophilic substitution to attach the diethylamino moiety to the phenyl ring, often requiring anhydrous conditions .
Carboxamide Formation : Condensation of pyridine-3-carboxylic acid derivatives with the amine-functionalized intermediate, typically using coupling agents like EDCI or HOBt .
Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization to isolate the pure product .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key methods include:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., mobile phase: acetonitrile/water with 0.1% formic acid) .
- NMR Spectroscopy : H and C NMR to verify substituent positions and assess stereochemistry (DMSO-d6 as solvent) .
- Elemental Analysis : Validate empirical formula (C, H, N, S, Cl content) .
- Melting Point Determination : Consistency with literature values (if available) to confirm crystallinity .
Q. What solvents and conditions are optimal for solubility studies?
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For biological assays:
- DMSO Stock Solutions : Prepare at 10–50 mM, then dilute in buffered saline (e.g., PBS) to avoid precipitation .
- Log P Estimation : Use reverse-phase HPLC or shake-flask methods to determine partitioning behavior .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfamoyl group?
- Catalytic Systems : Explore Pd-catalyzed coupling (e.g., Pd(OAc)/Xantphos) to improve yield and reduce side products .
- Solvent Effects : Compare DMF vs. THF for reaction efficiency; DMF enhances solubility but may require post-reaction dialysis .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 minutes vs. 6 hours conventionally) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess target selectivity .
- Theoretical Frameworks : Link discrepancies to differences in assay conditions (e.g., serum concentration, incubation time) using pharmacokinetic models .
- Meta-Analysis : Aggregate data from independent studies to identify trends in IC values or binding affinities .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., kinase domains) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Train models with descriptors like HOMO/LUMO energies, molar refractivity, and topological polar surface area .
Q. How does the diethylamino group influence target binding and pharmacokinetics?
- Hydrogen Bonding : The tertiary amine may form weak interactions with acidic residues (e.g., Asp/Glu in binding pockets) .
- Lipophilicity : The diethylamino group increases Log P, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Evaluate susceptibility to cytochrome P450 oxidation via liver microsome assays .
Q. What strategies improve stability under physiological conditions?
- pH Buffering : Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify degradation pathways .
- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability .
- Lyophilization : Assess stability of lyophilized formulations stored at -20°C vs. 4°C .
Methodological Considerations
Q. How to design experiments for analyzing contradictory solubility data?
- Controlled Solvent Screening : Test solubility in 10+ solvents (e.g., ethanol, acetonitrile, ethyl acetate) under standardized conditions (25°C, 24 hr agitation) .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions at varying concentrations .
Q. What analytical techniques validate interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .
- Crystallography : Co-crystallize the compound with purified protein targets (e.g., kinases) for 3D structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
